molecular formula C34H31ClN4O5 B3028882 Duocarmycin Analog CAS No. 372954-15-9

Duocarmycin Analog

Katalognummer B3028882
CAS-Nummer: 372954-15-9
Molekulargewicht: 611.1 g/mol
InChI-Schlüssel: JPKOARKDKWYROQ-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Duocarmycins belong to a class of natural products known for their remarkable cytotoxic potency. These compounds are irreversible DNA alkylators that react after docking in the minor groove of DNA. The two most prominent members of this family are CC-1065 and duocarmycin SA . Their isolation from Streptomyces in 1978 marked the beginning of extensive research into their structure, bioactivity, and synthetic analogues .

2.

Synthesis Analysis

Numerous total syntheses of duocarmycins have been reported over the years. Researchers have explored various strategies to construct these complex molecules. Notably, the site-selectivity of DNA alkylation depends on specific structural features and stereochemistry. Simplified synthetic analogues, such as the cyclopropa-benz[e]indoles (CBIs), have been developed to retain the parent functionality while enhancing chemical tractability .

3.

Molecular Structure Analysis

The molecular structure of duocarmycins is characterized by a modular framework. Key features include a dimeric segment (e.g., segment B in CC-1065) and specific functional groups that contribute to DNA binding and alkylation. Understanding the structural nuances is crucial for designing effective analogues and optimizing bioactivity .

4.

Chemical Reactions Analysis

Duocarmycins undergo intricate chemical reactions, particularly when interacting with DNA. Their mode of action involves irreversible alkylation of guanine residues within the minor groove. The precise stereochemistry and positioning of functional groups play a pivotal role in determining their reactivity .

5.

Physical And Chemical Properties Analysis

  • Structural Features : The modular structure allows for fine-tuning of properties .

7.

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates for Cancer Therapy

Duocarmycins have been extensively used in developing antibody-drug conjugates (ADCs), a significant biotherapeutic entity for targeted cancer therapy. Over 15 duocarmycin-based ADCs have undergone preclinical studies, with some, like SYD985, achieving Fast-Track Designation status. The progress in this field, however, faces challenges such as the termination of certain ADCs like BMS-936561/MDX-1203. The efficacy, pharmacokinetic profile, and toxicological activity of these ADCs continue to be areas of active research (Yao et al., 2021).

Synthesis and Modification for Bioactivity

Duocarmycins have been synthesized and modified to improve their bioactivity and potential as clinical candidates. The synthesis of duocarmycin monomers and their application in solid-phase synthesis has led to the creation of analogues with various amino acid substituents, though C-terminal substitution was found to decrease antiproliferative activity (Stephenson et al., 2015).

DNA Interaction and Alkylation

The duocarmycins are known for their unique mode of action through sequence selective alkylation of duplex DNA in the minor groove at the N3 of adenine. Chemical synthesis and biological experiments have significantly contributed to understanding their structure and bioactivity, leading to new potential lead compounds for anticancer therapeutics (Ghosh et al., 2009).

Understanding Mechanism for Tumor-Selective Therapies

Duocarmycin analogues have shown high reactivity and cytotoxicity, making them potential candidates for tumor-selective therapies. Studies on NH analogues of the DNA‐alkylating subunit have provided insights into their structural features and reactivity, which are crucial for designing targeted cancer treatments (Tercel et al., 2014).

Potential in Multidrug-Resistant Tumors

Despite great advances in modifying biological activity through structure-activity relationship studies, no duocarmycin-based therapeutic has yet received clinical approval. However, their potency, unique action mechanism, and efficacy in multidrug-resistant tumor models make them attractive to researchers. Current strategies include both tumor-targeted prodrug approaches and antibody-directed technologies (Jukes et al., 2020).

Synthesis of Novel Cytotoxic Analogs

The synthesis and design of novel duocarmycin SA analogs, including achiral and biologically active variants, have been a focus in recent years. These efforts aim to develop compounds with reduced systemic toxicity while maintaining potent cytotoxicity against cancer cells (Patil et al., 2015).

Wirkmechanismus

Upon binding to DNA, duocarmycins form covalent adducts, disrupting DNA replication and transcription. Their high potency arises from their ability to cross-link DNA strands, leading to cell death. The exquisite selectivity for cancer cells makes them attractive candidates for targeted therapy .

6.

Safety and Hazards

While duocarmycins hold promise as anticancer agents, their narrow therapeutic index and potential side effects have posed challenges. Researchers continue to explore ways to enhance safety profiles while maintaining efficacy .

8.

Zukünftige Richtungen

  • Clinical Trials : Advance candidates to clinical trials and assess their efficacy .

Eigenschaften

IUPAC Name

tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-10-8-19(9-11-22)31(41)36-23-12-13-26-20(14-23)15-27(38-26)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOARKDKWYROQ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duocarmycin Analog
Reactant of Route 2
Duocarmycin Analog
Reactant of Route 3
Duocarmycin Analog
Reactant of Route 4
Reactant of Route 4
Duocarmycin Analog
Reactant of Route 5
Reactant of Route 5
Duocarmycin Analog
Reactant of Route 6
Duocarmycin Analog

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.